![molecular formula C10H12BrN3 B13809518 6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine CAS No. 885266-85-3](/img/structure/B13809518.png)
6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and imidazo[4,5-b]pyridine moieties in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate can then undergo further reactions with various halogenated derivatives under phase transfer catalysis conditions to yield the desired spirocyclic compound . The reaction conditions often involve the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K2CO3) as a base, and a phase transfer catalyst such as tetrabutylammonium bromide (t-BAB) at room temperature for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The imidazo[4,5-b]pyridine ring can participate in redox reactions, altering the oxidation state of the nitrogen atoms.
Cyclization Reactions: The compound can form additional ring structures through intramolecular cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom. Oxidation and reduction reactions can lead to changes in the electronic structure of the imidazo[4,5-b]pyridine ring, potentially forming new heterocyclic compounds.
Scientific Research Applications
6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may bind to bacterial enzymes or proteins, disrupting their function and inhibiting bacterial growth . The exact molecular pathways involved can vary depending on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: A precursor in the synthesis of the spirocyclic compound.
2-Bromo-6-formylpyridine: Another brominated pyridine derivative with different functional groups.
Imidazo[4,5-b]pyridine Derivatives: A broad class of compounds with similar core structures but varying substituents.
Uniqueness
6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.
Properties
CAS No. |
885266-85-3 |
|---|---|
Molecular Formula |
C10H12BrN3 |
Molecular Weight |
254.13 g/mol |
IUPAC Name |
6-bromospiro[1,3-dihydroimidazo[4,5-b]pyridine-2,1'-cyclopentane] |
InChI |
InChI=1S/C10H12BrN3/c11-7-5-8-9(12-6-7)14-10(13-8)3-1-2-4-10/h5-6,13H,1-4H2,(H,12,14) |
InChI Key |
LOZQKIPRSNTGFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)NC3=C(N2)N=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


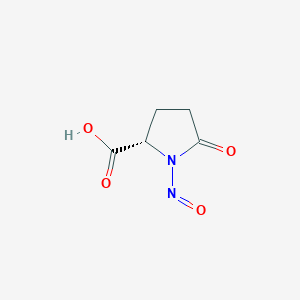
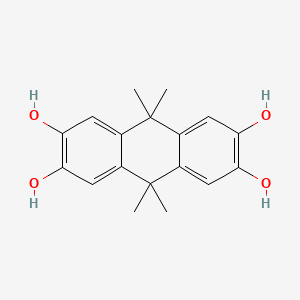
![2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid](/img/structure/B13809452.png)
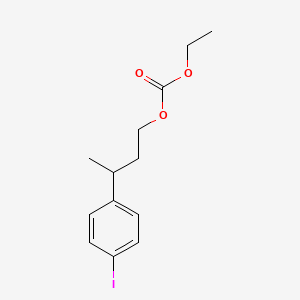

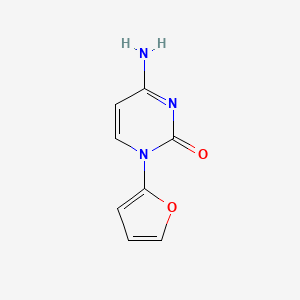
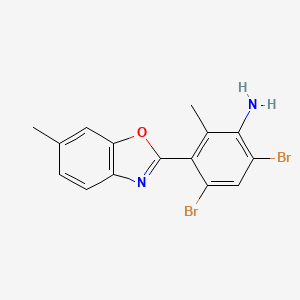
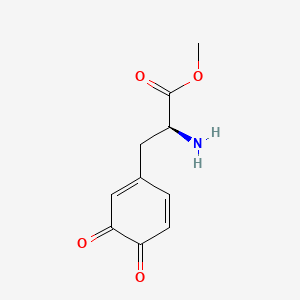
![5,6,7,8-Tetrahydro-4H-furo[3,2-B]azepine](/img/structure/B13809491.png)
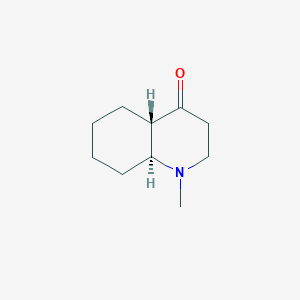
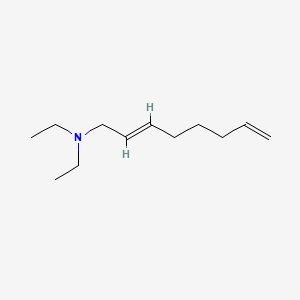
![[4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B13809512.png)
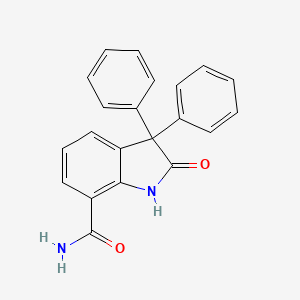
![1-(4-Methylpiperidin-1-yl)-2-[2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzimidazol-1-yl]ethanone](/img/structure/B13809531.png)
